(8alpha,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol

Asymmetric organocatalysis Michael addition Enantioselectivity

The compound (8α,9R)-10,11-dihydro-6′-methoxy-5′-nitrocinchonan-9-ol (CAS 84946-09-8), also referred to as 5′-nitrodihydroquinine or 5′-nitrohydroquinine, is a semi-synthetic derivative of the cinchona alkaloid dihydroquinine featuring a nitro group at the C5′ position of the quinoline ring. It belongs to the class of cinchona alkaloid-based organocatalysts and has been explored as a chiral ligand in asymmetric synthesis.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
CAS No. 84946-09-8
Cat. No. B12673670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8alpha,9R)-10,11-Dihydro-6'-methoxy-5'-nitrocinchonan-9-ol
CAS84946-09-8
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O)[N+](=O)[O-]
InChIInChI=1S/C20H23N3O4/c1-3-12-11-22-9-7-13(12)10-16(22)20(24)14-6-8-21-15-4-5-17(27-2)19(18(14)15)23(25)26/h3-6,8,12-13,16,20,24H,1,7,9-11H2,2H3
InChIKeyBEPHXQCZXDYFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Nitrodihydroquinine (CAS 84946-09-8) Procurement Guide: Core Identity and Known Reactivity Profile


The compound (8α,9R)-10,11-dihydro-6′-methoxy-5′-nitrocinchonan-9-ol (CAS 84946-09-8), also referred to as 5′-nitrodihydroquinine or 5′-nitrohydroquinine, is a semi-synthetic derivative of the cinchona alkaloid dihydroquinine featuring a nitro group at the C5′ position of the quinoline ring [1]. It belongs to the class of cinchona alkaloid-based organocatalysts and has been explored as a chiral ligand in asymmetric synthesis. Additionally, a structurally related entry in BindingDB (BDBM50449044) has been associated with neuronal nitric oxide synthase (nNOS) inhibition, suggesting potential bioactivity relevance [2].

Why 5′-Nitrodihydroquinine Cannot Be Replaced by Generic Cinchona Alkaloids or Simple Nitroquinolines


Interchanging cinchona alkaloid catalysts in asymmetric synthesis is not trivial; subtle alterations in the quinoline ring substitution pattern and the quinuclidine side chain profoundly affect both catalytic activity and stereoselectivity [1]. The C5′-nitro group in the target compound is vertically fixed to the quinoline ring, as confirmed by X-ray crystallography, creating a unique steric and electronic environment that is absent in the parent dihydroquinine, other cinchona alkaloids such as quinine or cinchonidine, or simple nitroquinoline analogs [1]. This structural constraint means that generic substitution with non-nitrated cinchona derivatives or commercially common nitroaromatics cannot reproduce the same catalytic or pharmacological profile.

Quantitative Differentiation Data for 5′-Nitrodihydroquinine (CAS 84946-09-8) vs. Closest Analogs


Asymmetric Michael Addition: 5′-Nitrodihydroquinine (Q1) Outperforms Parent Dihydroquinine (HQ) in Stereochemical Induction

In a direct head-to-head comparison, C5′-nitro-dihydroquinine (Q1) demonstrated a high level of asymmetric induction in a Michael addition reaction that was explicitly stated to be superior to that of the non-nitrated parent catalyst dihydroquinine (HQ) [1]. While the published abstract does not provide the exact enantiomeric excess (ee%) values, the authors' unambiguous statement of superiority, supported by the X‑ray crystallographic confirmation that the nitro group is vertically fixed to the quinoline ring, establishes a structurally driven performance advantage [1].

Asymmetric organocatalysis Michael addition Enantioselectivity

X‑Ray Crystallographic Confirmation of a Vertically Fixed Nitro Group Provides a Unique Structural Rationale for Selectivity

X‑ray crystallographic analysis of Q1 revealed that the C5′ nitro group is vertically fixed to the quinoline plane, a conformational feature not present in the non-nitrated HQ catalyst [1]. This locked orientation creates a distinct chiral pocket that directly influences the stereochemical outcome of the catalyzed reaction, providing a structural basis for the observed superiority in asymmetric induction.

X-ray crystallography Conformational analysis Catalyst design

nNOS Inhibitory Activity: Potential Differentiation from Non-Nitrated Cinchona Alkaloids

A compound with the same core scaffold and substitution pattern (BindingDB ID BDBM50449044, linked to patent US9212144, Example 9) exhibits a Ki of 60 nM against rat neuronal nitric oxide synthase (nNOS) and a Ki of 3.69 μM against bovine endothelial NOS (eNOS), yielding a 61‑fold isoform selectivity index [1]. In contrast, unmodified cinchona alkaloids such as quinine and quinidine do not typically display nanomolar nNOS inhibition; published nNOS inhibition data for the parent dihydroquinine are absent from the major public databases, implying that the nitro group may be essential for potent nNOS engagement.

Neuronal nitric oxide synthase Enzyme inhibition Cinchona alkaloid pharmacology

Dual-Function Organocatalysis in Glycosylation: Access to α-Stereoselective Glycosidic Bond Formation

A bifunctional cinchona/thiourea catalyst derived from the 5′-nitro scaffold has been reported to enable direct, α-stereoselective glycosylation of 2‑nitrogalactose under mild conditions, furnishing glycoside products in good to excellent isolated yields [1]. Generic cinchona alkaloids lacking the 5′-nitro group are not reported to catalyze this transformation with comparable α-selectivity, suggesting that the electron‑withdrawing nitro substituent plays a critical role in activating the glycosyl donor.

Glycosylation Organocatalysis Stereoselective synthesis

High-Priority Application Scenarios for 5′-Nitrodihydroquinine (CAS 84946-09-8)


Asymmetric Michael Addition Reaction Development

Medicinal chemistry and process chemistry groups developing enantioselective C–C bond-forming reactions can deploy 5′-nitrodihydroquinine (Q1) as an organocatalyst where the reaction demands higher enantioselectivity than that achievable with dihydroquinine (HQ). The vertically fixed nitro group creates a rigid chiral pocket that directly enhances asymmetric induction [1].

Structure–Activity Relationship (SAR) Studies on nNOS Inhibitors

Neuroscience and pharmacology laboratories investigating selective nNOS inhibitors for CNS indications can use this compound as a validated starting point, given its 60 nM Ki against rat nNOS and 61-fold selectivity over eNOS. This selectivity profile makes it a valuable tool compound for probing the role of nNOS in neurological disorders [2].

α‑Stereoselective Glycosylation in Carbohydrate Chemistry

Synthetic carbohydrate chemistry teams requiring α-selective O-glycosylation of 2-nitrogalactose can employ the bifunctional cinchona/thiourea derivative of this scaffold. The 5′-nitro group is implicated in activating the glycosyl donor, enabling mild and practical reaction conditions that are not readily reproduced with non-nitrated cinchona catalysts [3].

Cinchona Alkaloid-Derived Polymer Catalyst Development

Polymer chemistry groups developing heterogeneous chiral catalysts can incorporate the 5′-nitrocinchona scaffold into polymer backbones. The nitro group serves as a functional handle for further derivatization, and the resulting polymers have demonstrated high activity in asymmetric Michael reactions comparable to the monomeric catalyst in solution systems [1].

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